molecular formula C11H13N3O3 B14350964 N-[4-(carbamoylamino)phenyl]-3-oxobutanamide CAS No. 91332-53-5

N-[4-(carbamoylamino)phenyl]-3-oxobutanamide

Katalognummer: B14350964
CAS-Nummer: 91332-53-5
Molekulargewicht: 235.24 g/mol
InChI-Schlüssel: IPGZWTDNPRVMOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(carbamoylamino)phenyl]-3-oxobutanamide is an organic compound with a complex structure that includes a carbamoylamino group and a 3-oxobutanamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(carbamoylamino)phenyl]-3-oxobutanamide can be achieved through several methods. One common approach involves the reaction of 4-aminobenzamide with ethyl acetoacetate under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or methanol. The reaction mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques such as crystallization or chromatography ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-(carbamoylamino)phenyl]-3-oxobutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

N-[4-(carbamoylamino)phenyl]-3-oxobutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[4-(carbamoylamino)phenyl]-3-oxobutanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[3-(carbamoylamino)phenyl]acetamide
  • N-[4-(carbamoylamino)phenyl]acetamide
  • N-[4-(carbamoylamino)phenyl]propionamide

Uniqueness

N-[4-(carbamoylamino)phenyl]-3-oxobutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its 3-oxobutanamide moiety differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Eigenschaften

CAS-Nummer

91332-53-5

Molekularformel

C11H13N3O3

Molekulargewicht

235.24 g/mol

IUPAC-Name

N-[4-(carbamoylamino)phenyl]-3-oxobutanamide

InChI

InChI=1S/C11H13N3O3/c1-7(15)6-10(16)13-8-2-4-9(5-3-8)14-11(12)17/h2-5H,6H2,1H3,(H,13,16)(H3,12,14,17)

InChI-Schlüssel

IPGZWTDNPRVMOT-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC(=O)NC1=CC=C(C=C1)NC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.